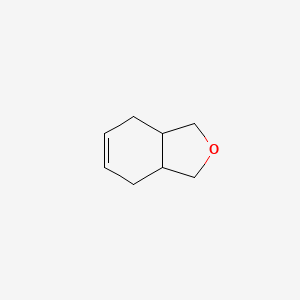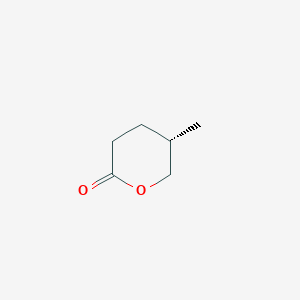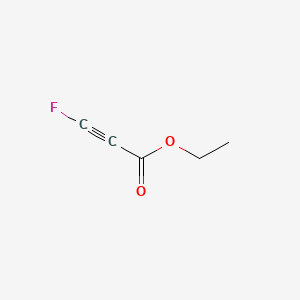
Propiolic acid, fluoro-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propiolic acid, fluoro-, ethyl ester is an organic compound that belongs to the class of esters. Esters are derived from carboxylic acids and alcohols, and they often have pleasant odors. This particular compound is characterized by the presence of a fluoro group and an ethyl ester moiety, making it a unique and interesting subject for chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propiolic acid, fluoro-, ethyl ester can be synthesized through various methods. One common approach involves the esterification of fluoro-propiolic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the oxidation of propargyl alcohol at a lead electrode, followed by esterification with ethanol. This method ensures high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Propiolic acid, fluoro-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluoro-acrylic acid.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Fluoro-acrylic acid.
Reduction: Fluoro-propiolic alcohol.
Substitution: Various substituted fluoro-propiolic esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Propiolic acid, fluoro-, ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mecanismo De Acción
The mechanism of action of propiolic acid, fluoro-, ethyl ester involves its interaction with specific molecular targets. The fluoro group enhances the compound’s reactivity, allowing it to participate in various biochemical pathways. The ester moiety facilitates its incorporation into larger molecular structures, making it a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Methyl propiolate: Another ester of propiolic acid, but with a methyl group instead of an ethyl group.
Ethyl acetate: A simple ester with an ethyl group, but lacking the fluoro and acetylenic functionalities.
Uniqueness
Propiolic acid, fluoro-, ethyl ester is unique due to the presence of both a fluoro group and an acetylenic bond. This combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions compared to similar esters .
Propiedades
Número CAS |
102128-71-2 |
|---|---|
Fórmula molecular |
C5H5FO2 |
Peso molecular |
116.09 g/mol |
Nombre IUPAC |
ethyl 3-fluoroprop-2-ynoate |
InChI |
InChI=1S/C5H5FO2/c1-2-8-5(7)3-4-6/h2H2,1H3 |
Clave InChI |
LBAJCLACEDIJJC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C#CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



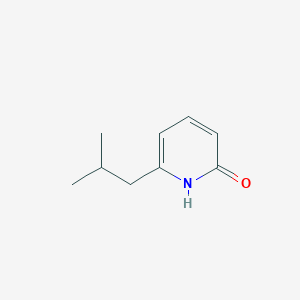
![(1S,5S)-3-oxabicyclo[3.1.0]hexan-6-amine](/img/structure/B11924619.png)
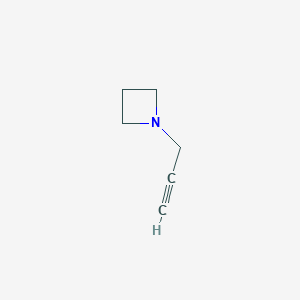


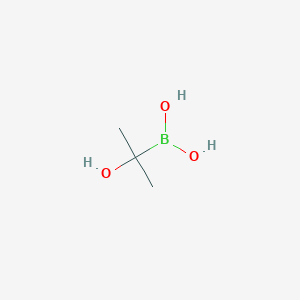

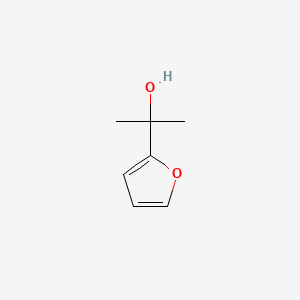
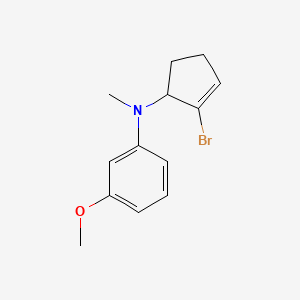
![Ethyl 4-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B11924662.png)
